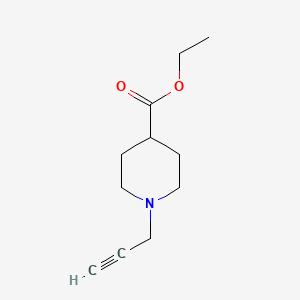

![molecular formula C22H24N4O5S2 B2360226 1-(4-(6-Nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)-4-tosylbutan-1-one CAS No. 941926-02-9](/img/structure/B2360226.png)

1-(4-(6-Nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)-4-tosylbutan-1-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

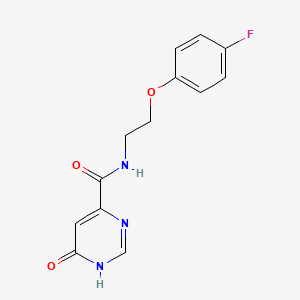

1-(4-(6-Nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)-4-tosylbutan-1-one, also known as NBQX, is a potent and selective antagonist of the ionotropic glutamate receptor. It is widely used in scientific research to study the role of glutamate receptors in various physiological and pathological processes.

Wissenschaftliche Forschungsanwendungen

Anti-Tubercular Activity

Benzothiazole derivatives have been extensively studied for their anti-tubercular properties. The compound may be involved in the synthesis of new molecules with potential activity against Mycobacterium tuberculosis. These derivatives can be synthesized through various pathways, including diazo-coupling and Knoevenagel condensation, and are compared with standard reference drugs for their inhibitory concentrations .

Anti-Inflammatory Properties

The structural analogs of benzothiazole have shown promising results as anti-inflammatory agents. The compound could be part of a series that, when synthesized and coupled with other pharmacophores, exhibits significant inhibition of COX enzymes, which are pivotal in the inflammatory process .

Antibacterial and Anti-Biofilm Activity

Benzothiazole derivatives are also being explored for their antibacterial properties. The compound may contribute to altering bacterial cell penetrability, affecting permeability-based antibiotic resistance, and potentially possessing anti-biofilm activity as an adjuvant mechanism of action .

Anticancer Activity

Some benzothiazole derivatives have been identified to induce apoptosis in cancer cells. The compound could be part of studies that focus on the synthesis of molecules that interact with cancer cell DNA and inhibit colony formation, thereby acting as potential anticancer agents .

Analgesic Activity

Compounds with a benzothiazole moiety have been associated with analgesic activity. The compound could be involved in the development of new analgesics that provide pain relief by targeting specific pathways in the nervous system .

Molecular Docking Studies

Benzothiazole derivatives are often used in molecular docking studies to predict the interaction between the compound and target proteins. This compound could be used in computational models to understand its binding affinity and predict its biological activity .

Wirkmechanismus

Target of Action

Benzothiazole derivatives have been reported to exhibit potent anti-tubercular activity . They have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity . In addition, some benzothiazole derivatives have shown significant anti-inflammatory activities .

Mode of Action

Benzothiazole derivatives have been found to inhibit cox-1 and cox-2 enzymes , which play a crucial role in inflammation. The inhibition of these enzymes can lead to reduced inflammation.

Biochemical Pathways

The inhibition of cox-1 and cox-2 enzymes by some benzothiazole derivatives can affect the synthesis of prostaglandins, which are key mediators of inflammation .

Result of Action

Some benzothiazole derivatives have shown significant anti-inflammatory activities . They have demonstrated excellent COX-2 SI values and even showed inhibition of albumin denaturation .

Eigenschaften

IUPAC Name |

4-(4-methylphenyl)sulfonyl-1-[4-(6-nitro-1,3-benzothiazol-2-yl)piperazin-1-yl]butan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N4O5S2/c1-16-4-7-18(8-5-16)33(30,31)14-2-3-21(27)24-10-12-25(13-11-24)22-23-19-9-6-17(26(28)29)15-20(19)32-22/h4-9,15H,2-3,10-14H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYPJHSRLXAQXND-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)N2CCN(CC2)C3=NC4=C(S3)C=C(C=C4)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N4O5S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

488.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

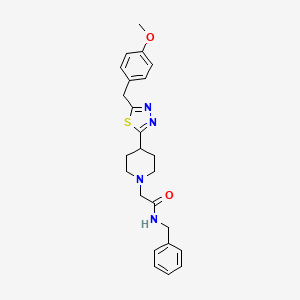

![2-[4-(benzylamino)quinazolin-2-yl]sulfanyl-N-(3-methoxyphenyl)acetamide](/img/structure/B2360145.png)

![(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2,6-difluorophenyl)methanone](/img/structure/B2360146.png)

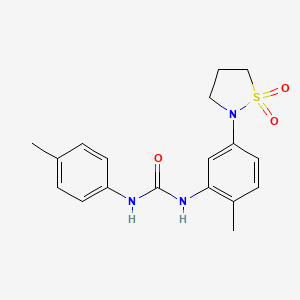

![N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(3-phenylpropyl)oxalamide](/img/structure/B2360148.png)

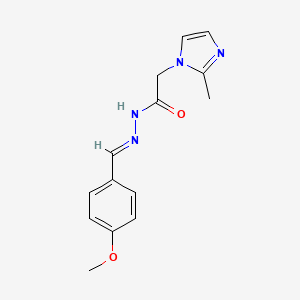

![N-[(2,4,6-triphenylphenyl)carbamothioyl]benzamide](/img/structure/B2360150.png)

![7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-4(3H)-one](/img/structure/B2360151.png)

![N-[2-[(3-Chloropyridin-2-yl)methylamino]-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2360154.png)

![7-isobutyl-3,9-dimethyl-1-(2-morpholinoethyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2360157.png)

![6-Allyl-5-methyl-3-phenyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2360165.png)